molecular formula C25H36B2O4 B1275045 9,9-Dihexylfluorene-2,7-diboronic acid CAS No. 203927-98-4

9,9-Dihexylfluorene-2,7-diboronic acid

Cat. No.: B1275045
CAS No.: 203927-98-4
M. Wt: 422.2 g/mol
InChI Key: QFWOJNOZWMHNTK-UHFFFAOYSA-N
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Description

9,9-Dihexylfluorene-2,7-diboronic acid is a boronic acid derivative with the molecular formula C25H36B2O4 and a molecular weight of 422.17 g/mol . This compound is characterized by its two boronic acid groups attached to the fluorene core, which is further substituted with two hexyl chains at the 9-position. It is primarily used in organic synthesis and materials science due to its unique chemical properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

9,9-Dihexylfluorene-2,7-diboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. These esters are crucial in the sensing and storage of benzene and other aromatic compounds . The compound interacts with enzymes and proteins that facilitate the formation of these esters, such as rhodium-catalyzed hydroarylation enzymes . The nature of these interactions involves the coordination of the boronic acid groups with the active sites of the enzymes, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific kinases and phosphatases, which in turn regulate gene expression and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid groups of the compound can form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound interacts with enzymes such as cytochrome P450s and other oxidases, which facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s localization and accumulation are influenced by its chemical properties, such as its hydrophobicity and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can include the addition of functional groups that enhance the compound’s affinity for certain cellular structures, such as the nucleus or mitochondria.

Preparation Methods

The synthesis of 9,9-Dihexylfluorene-2,7-diboronic acid typically involves the following steps:

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods are well-established and can be scaled up for larger production .

Chemical Reactions Analysis

9,9-Dihexylfluorene-2,7-diboronic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

(7-borono-9,9-dihexylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWOJNOZWMHNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403928
Record name 9,9-Dihexylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203927-98-4
Record name 9,9-Dihexylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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